Timolol maleate ester
CAS No.: 1026075-53-5
Cat. No.: VC3798585
Molecular Formula: C17H26N4O6S
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1026075-53-5 |
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Molecular Formula | C17H26N4O6S |
Molecular Weight | 414.5 g/mol |
IUPAC Name | (Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1 |
Standard InChI Key | MGIAXRFZDNBKRF-RXNFCKPNSA-N |
Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O |
SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O |
Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Timolol maleate ester (C₁₇H₂₆N₄O₆S) is derived from the esterification of Timolol, a chiral molecule with an (S)-configuration at the stereogenic center, and maleic acid. The esterification occurs at the hydroxyl group of the propanolamine side chain, forming a maleate salt via a Z-alkene linkage . Key structural features include:
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Thiadiazole ring: A 1,2,5-thiadiazole moiety linked to a morpholine group.
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Propanolamine backbone: Provides β-blocking activity via interaction with adrenergic receptors.
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Maleate counterion: Enhances solubility and stability through salt formation.
Table 1: Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₇H₂₆N₄O₆S |
Molecular Weight | 414.477 g/mol |
Stereochemistry | (S)-configuration |
Optical Activity | [α]D²⁵ = -12.5° (c=1, H₂O) |
pKa | 8.1 (amine), 3.4 (carboxylic acid) |
LogP (Octanol-Water) | 1.92 |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (maleate C=C), and 1150 cm⁻¹ (thiadiazole S-N) .
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NMR: δ 1.28 ppm (t-Bu), δ 3.45–3.70 ppm (morpholine protons), δ 6.30 ppm (maleate alkene) .
Synthesis and Industrial Manufacturing
Synthetic Pathways
Timolol maleate ester is synthesized via two primary routes, optimized for scalability and enantiomeric purity:
Route 1: Direct Esterification
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Step 1: Timolol base (C₁₃H₂₄N₄O₃S) reacts with maleic anhydride in toluene at 60°C .
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Step 2: Crystallization from ethanol yields the maleate ester (purity >99%, yield 85–90%) .
Route 2: Cyclic Solvent-Mediated Synthesis
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Innovation: Replaces toxic benzene with cyclic solvents (e.g., dioxane or pyridine), reducing environmental impact .
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Conditions: 120–140°C for 10–12 hours, achieving 92% yield with 99.5% enantiomeric excess .
Table 2: Comparative Analysis of Synthetic Methods
Parameter | Direct Esterification | Cyclic Solvent Route |
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Yield | 85–90% | 92% |
Purity | 99% | 99.5% |
Solvent Toxicity | Moderate | Low |
Industrial Scalability | High | High |
Pharmacological Profile and Therapeutic Applications
Mechanism of Action
As a β-adrenergic antagonist, Timolol maleate ester inhibits catecholamine binding to β₁ and β₂ receptors, reducing intraocular pressure (IOP) via decreased aqueous humor production .
Ophthalmic Formulations
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In Situ Gels: Cation-exchange resin gels (particle size <10 μm) prolong corneal residence time, achieving 93.07% cumulative release over 10 hours .
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Commercial Eye Drops: 0.5% solutions reduce IOP by 25–30% within 4 hours .
Emerging Applications
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Transdermal Patches: Sugar ester-based patches enhance bioavailability (5-fold increase vs. oral) with 86% permeation across rat skin .
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Dermatology: Anti-proliferative effects in hemangiomas and melanoma.
Impurity | Limit (% w/w) |
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Related Compound B | ≤0.4 |
Related Compound E | ≤0.4 |
Total Impurities | ≤1.0 |
Recent Advances in Formulation Technologies
Thermosensitive In Situ Gels
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Composition: Poloxamer 407 and hyaluronic acid.
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Performance: Sustained IOP reduction for 24 hours vs. 8 hours for conventional drops .
Transdermal Delivery Systems
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